molecular formula C13H13N3 B14941361 N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine

N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B14941361
M. Wt: 211.26 g/mol
InChI Key: UXRKXKZLGXJKTH-UHFFFAOYSA-N
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Description

N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopenta[d]pyrimidine core fused with a phenylamine group, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may inhibit the hedgehog signaling pathway by binding to specific receptors or enzymes involved in the pathway . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE stands out due to its unique structural combination of a cyclopenta[d]pyrimidine core with a phenylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

InChI

InChI=1S/C13H13N3/c1-2-6-11(7-3-1)15-13-14-9-10-5-4-8-12(10)16-13/h1-3,6-7,9H,4-5,8H2,(H,14,15,16)

InChI Key

UXRKXKZLGXJKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C1)NC3=CC=CC=C3

Origin of Product

United States

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